molecular formula C20H15N5O3S B10877387 2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide

2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B10877387
M. Wt: 405.4 g/mol
InChI Key: VBDHULZAFAAZOO-UHFFFAOYSA-N
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Description

2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a benzamide group, and a cyano group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-keto ester and a guanidine derivative under acidic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Thioacetylation: The thioacetyl group is introduced by reacting the pyrimidine derivative with thioacetic acid under basic conditions.

    Coupling with Benzamide: The final step involves coupling the thioacetylated pyrimidine with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Cyanating agents, halogenating agents, and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and thioacetyl groups, along with the benzamide moiety, allows for diverse interactions with biological targets and potential therapeutic applications.

Properties

Molecular Formula

C20H15N5O3S

Molecular Weight

405.4 g/mol

IUPAC Name

2-[[2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C20H15N5O3S/c21-10-14-17(12-6-2-1-3-7-12)24-20(25-19(14)28)29-11-16(26)23-15-9-5-4-8-13(15)18(22)27/h1-9H,11H2,(H2,22,27)(H,23,26)(H,24,25,28)

InChI Key

VBDHULZAFAAZOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3C(=O)N)C#N

Origin of Product

United States

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